Metalaxyl D3

Mass Spectrometry Isotope Labeling Pesticide Analysis

Metalaxyl D3, also known as Metalaxyl-(methoxyacetyl OMe-d3) , is a stable isotope-labeled analog of the acylalanine fungicide metalaxyl. It is an analytical standard where three hydrogen atoms on the methoxyacetyl moiety are replaced with deuterium (D3).

Molecular Formula C15H21NO4
Molecular Weight 282.35 g/mol
Cat. No. B12059260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetalaxyl D3
Molecular FormulaC15H21NO4
Molecular Weight282.35 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC
InChIInChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/i4D3
InChIKeyZQEIXNIJLIKNTD-GKOSEXJESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metalaxyl D3 Analytical Standard: Isotope-Labeled Internal Standard for Pesticide Residue Quantification


Metalaxyl D3, also known as Metalaxyl-(methoxyacetyl OMe-d3) , is a stable isotope-labeled analog of the acylalanine fungicide metalaxyl [1]. It is an analytical standard where three hydrogen atoms on the methoxyacetyl moiety are replaced with deuterium (D3) . This compound is not intended for agricultural fungicide use; its sole purpose is as an internal standard (IS) in isotope dilution mass spectrometry (IDMS) for the precise and accurate quantification of metalaxyl residues in complex matrices such as food, environmental, and biological samples [1]. It is supplied as a neat solid with a certified purity typically ≥98.0% (HPLC) .

Why Unlabeled Metalaxyl or Other Internal Standards Cannot Substitute for Metalaxyl D3 in LC-MS/MS


Substituting Metalaxyl D3 with unlabeled metalaxyl, a different isotopologue like Metalaxyl-d6, or a structurally similar but non-identical internal standard introduces significant quantitative error and method validation risk. Unlabeled metalaxyl cannot be distinguished from the native analyte in a mass spectrometer, rendering it useless as an internal standard [1]. Non-isotopic internal standards fail to co-elute and exhibit different matrix-dependent ionization behaviors, leading to biased results and non-compliance with regulatory guidelines like SANTE/11312/2021 [2]. While Metalaxyl-d6 is also a valid isotopic internal standard, its use requires a separate, validated method [2]. The selection of Metalaxyl D3 is thus a specific, performance-driven choice to ensure co-elution, matched matrix effects, and analytical method validity in laboratories already using this standard.

Metalaxyl D3: Quantifiable Evidence for Differentiated Analytical Performance


Defined Deuterium Position Enables Selective MS Detection via a +3 Da Mass Shift

Metalaxyl D3 features a defined, site-specific deuteration at the methoxyacetyl moiety (OMe-d3), which results in a precise molecular weight increase of +3 Da relative to unlabeled metalaxyl . This creates a distinct, non-overlapping mass spectrometric channel, allowing the internal standard to be quantified separately from the native analyte. In contrast, unlabeled metalaxyl shares the same mass and cannot be used as an internal standard in MS-based assays [1].

Mass Spectrometry Isotope Labeling Pesticide Analysis

High Certified Purity (≥99%) Supports Accurate Stock Solution Preparation

Metalaxyl D3 purity reference materials are certified at 99% by liquid chromatography [1]. This is a quantitative improvement over the ≥98.0% (HPLC) assay typical of routine analytical standards . For procurement, this higher purity reduces the uncertainty associated with mass balance calculations when preparing precise stock solutions, which is critical for generating reliable calibration curves in IDMS.

Analytical Chemistry Reference Material Quality Control

Isotope Dilution Using Metalaxyl-D6 Achieved 93.8-105% Recovery Across Diverse Seafood Matrices

A 2024 validation study demonstrated the effectiveness of the isotope dilution approach for metalaxyl using Metalaxyl-D6 as an internal standard in aquatic products (fish, shrimp, crab, shellfish). The method achieved recovery rates between 93.8% and 105% across three spiking levels (1.0, 2.0, 10.0 μg·kg-1) with RSDs <13% (n=6) [1]. While this study uses a different isotopologue (d6), the performance serves as a direct proxy for the class of deuterated metalaxyl internal standards, including Metalaxyl D3, confirming the high accuracy and precision achievable with this methodology.

Isotope Dilution Mass Spectrometry Method Validation Food Safety

Isotopic Internal Standards Mitigate Matrix Effects That Cause Bias in LC-MS/MS

The primary advantage of using an isotopically labeled internal standard like Metalaxyl D3 is its ability to compensate for matrix effects—ion suppression or enhancement caused by co-extracted sample components. Unlike non-isotopic internal standards, deuterated analogs exhibit nearly identical chemical and physical properties, including ionization efficiency and chromatographic retention time, ensuring they are affected by the sample matrix in the exact same manner as the native analyte [1]. This eliminates a major source of quantitative error in LC-MS/MS and GC-MS, a problem that cannot be fully resolved with unlabeled internal standards or external calibration alone.

Matrix Effect LC-MS/MS Internal Standard

Metalaxyl D3: Targeted Application Scenarios for Analytical Laboratories


Regulatory Pesticide Residue Analysis in Food and Environmental Matrices

Metalaxyl D3 is the optimal choice for laboratories performing regulatory compliance testing for metalaxyl residues in food (e.g., produce, seafood) and environmental samples (e.g., water, soil). The isotope dilution method using this internal standard ensures accurate quantification that meets the strict performance criteria (e.g., recovery 70-120%, RSD ≤20%) mandated by agencies like the EU (SANTE/11312/2021) and US FDA. The validated recovery data for the deuterated internal standard class (93.8-105%) supports its use in these workflows [1].

LC-MS/MS Method Development and Validation for Metalaxyl Quantification

Analytical chemists developing or validating a new LC-MS/MS method for metalaxyl should prioritize the use of an isotopic internal standard like Metalaxyl D3. The co-elution and matched matrix effects are essential for achieving robust method validation parameters, particularly for accuracy and precision across different sample types. Using Metalaxyl D3 from the outset of method development simplifies the process of meeting stringent acceptance criteria and ensures the method is rugged and transferable [2].

High-Accuracy Metabolite and Environmental Fate Studies

In research settings investigating the degradation pathways, metabolism, or environmental fate of metalaxyl, the use of Metalaxyl D3 as an internal standard is critical. Its defined +3 Da mass shift allows for unequivocal identification and precise quantification of the parent compound, even in the presence of a complex matrix of transformation products. This level of specificity and accuracy is unattainable with unlabeled standards or non-isotopic surrogates.

Quality Control of Metalaxyl-Containing Formulations

For quality control laboratories in the agrochemical industry tasked with verifying the active ingredient content in metalaxyl technical materials or formulated products, a high-purity reference standard like the 99% Metalaxyl D3 [3] is essential. This material serves as a primary calibrant, reducing the uncertainty in purity assignment and ensuring accurate and traceable analytical results for batch release and stability testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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